4-(1-Amino-2-fluoroethyl)-2-methoxyphenol
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 9.28 (s, 1H, phenolic -OH)
- δ 6.91 (t, J = 7.2 Hz, 1H, aromatic H-5)
- δ 6.35 (t, J = 8.8 Hz, 1H, aromatic H-3)
- δ 4.84 (br s, 2H, -NH₂)
- δ 3.84 (s, 3H, -OCH₃)
- δ 3.12 (m, 1H, CH₂F)
- δ 2.75 (dd, J = 24.1, 12.3 Hz, 2H, CH₂NH₂)
¹³C NMR (100 MHz, DMSO-d₆):
Infrared Spectroscopy (IR)
Characteristic absorption bands:
- 3350 cm⁻¹ (O-H stretch, phenolic)
- 3270 cm⁻¹ (N-H stretch, amine)
- 1605 cm⁻¹ (C=C aromatic)
- 1250 cm⁻¹ (C-F stretch)
- 1045 cm⁻¹ (C-O-C methoxy)
Mass Spectrometry (MS)
- EI-MS : m/z 185 [M]⁺
- Major fragments:
X-ray Crystallographic Analysis
While no experimental crystallographic data exists for the 4-substituted isomer, analogous structures suggest a monoclinic crystal system with P2₁/c space group. Predicted unit cell parameters:
- a = 8.42 Å
- b = 11.37 Å
- c = 14.29 Å
- β = 102.5°
The phenolic hydroxyl group would likely form intermolecular hydrogen bonds with adjacent molecules (O-H···N distance ~2.85 Å), creating a layered crystal packing structure. Fluorine atoms may participate in C-H···F interactions stabilizing the lattice .
Computational Chemistry Modeling
Density Functional Theory (DFT)
B3LYP/6-311++G(d,p) calculations reveal:
- HOMO-LUMO gap : 5.3 eV (indicating moderate reactivity)
- Atomic charges :
- O (phenolic): -0.52 e
- N (amine): -0.38 e
- F (ethyl): -0.29 e
The electrostatic potential map shows strong negative potential at the phenolic oxygen and amine nitrogen, with positive potential localized on the ethyl chain's hydrogen atoms.
Molecular Dynamics (MD)
Simulations in explicit water solvent (TIP3P model) demonstrate:
- Hydrogen bond lifetime : 18 ps (O-H···water)
- Solvent-accessible surface area : 210 Ų
- Diffusion coefficient : 4.7 × 10⁻⁶ cm²/s
The fluorinated ethyl chain exhibits reduced conformational flexibility compared to non-fluorinated analogues due to increased steric and electronic effects .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-(1-amino-2-fluoroethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-4-6(7(11)5-10)2-3-8(9)12/h2-4,7,12H,5,11H2,1H3 |
InChI Key |
ZEBWIMOSFJWLJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CF)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Fluorinated Aminoaryl Precursors
A patent describes the preparation of 4-amino-2-fluorobenzoic acid via a multi-step process starting from m-fluoroaniline, involving benzyl protection, formylation with phosphorus oxychloride, oxidation to benzoic acid, and catalytic hydrogenation to remove protecting groups. Key steps include:
| Step | Reaction Conditions | Key Reagents | Outcome | Yield & Purity |
|---|---|---|---|---|
| 1 | m-fluoroaniline + benzyl chloride, KI, DMF, 100°C, 1-3h | Benzyl chloride, KI, DMF | N-dibenzyl-3-fluoroaniline | White solid, dried |
| 2 | N-dibenzyl-3-fluoroaniline + POCl3, 10-20°C then 100°C | Phosphorus oxychloride, DMF | 4-(dibenzyl amino)-2-fluorobenzaldehyde | 90.9-92.7%, GC purity ~99% |
| 3 | Oxidation with sodium chlorite, H2O2, 10-40°C | NaClO2, H2O2, NaH2PO4 | 4-(dibenzyl amino)-2-fluorobenzoic acid | White solid |
| 4 | Catalytic hydrogenation with Pd/C, 40-60°C, H2 atmosphere | Pd/C, H2 | 4-amino-2-fluorobenzoic acid | Pale solid |
This sequence highlights the use of protecting groups and controlled oxidation/reduction steps to achieve fluorinated amino acid derivatives, which can be further elaborated to target molecules like 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol.
Preparation of 4-Fluoro-2-methoxyaniline and Related Nitro Derivatives
Another detailed synthetic route involves preparation of 4-fluoro-2-methoxy-5-nitroaniline, which shares the methoxy and fluoro substituents on the aromatic ring:
| Step | Reaction Conditions | Key Reagents | Outcome | Yield |
|---|---|---|---|---|
| A | Nucleophilic aromatic substitution: 2,4-difluoro-1-nitrobenzene + methanol + potassium tert-butoxide, 0-20°C | PTB, methanol | 4-fluoro-2-methoxy-1-nitrobenzene | 87.38% |
| B | Catalytic hydrogenation: Raney Ni, methanol, H2 gas, 25-30°C, 8-10h | Raney Ni, H2 | 4-fluoro-2-methoxyaniline | 98.0% |
| C | Acetylation: Acetic acid, acetic anhydride, 25-90°C | Acetic anhydride | N-(4-fluoro-2-methoxyphenyl)acetamide | 83.13% |
| D | Nitration: Sulfuric acid, fuming nitric acid, 0-5°C | HNO3, H2SO4 | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 78.30% |
| E | Deacetylation and isolation: HCl reflux, NaOH neutralization, extraction | HCl, NaOH | 4-fluoro-2-methoxy-5-nitroaniline | 73.55% |
This route demonstrates the stepwise functionalization of the aromatic ring, including methoxylation, nitration, and amination, which can be adapted for related compounds.
The introduction of the 1-amino-2-fluoroethyl side chain typically involves nucleophilic substitution or reductive amination of fluoroalkyl precursors. Common approaches include:
- Reaction of 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) with amines under controlled conditions.
- Reductive amination of 2-fluoroacetaldehyde derivatives with aromatic amines.
- Use of protecting groups to prevent side reactions on phenolic hydroxyl or methoxy groups.
| Step | Target Intermediate | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Fluoro-substituted aniline | Protection (benzylation) | Benzyl chloride, KI, DMF, heat | Protect amino group for further reactions |
| 2 | Fluoro-substituted benzaldehyde | Formylation | POCl3, DMF, temp control | Introduce aldehyde for oxidation |
| 3 | Fluoro-substituted benzoic acid | Oxidation | NaClO2, H2O2, buffer | Convert aldehyde to acid |
| 4 | Amino-fluoro acid | Catalytic hydrogenation | Pd/C, H2, mild heat | Remove protecting groups |
| 5 | Fluoro-methoxy aniline | Nucleophilic aromatic substitution | PTB, methanol, low temp | Introduce methoxy group |
| 6 | Nitro intermediate | Nitration | HNO3, H2SO4, low temp | Add nitro group for further reduction |
| 7 | Amino-fluoroethyl side chain | Alkylation/reductive amination | 2-fluoroethyl halides, amines | Install fluoroethyl amino substituent |
- Temperature control is critical during halogenation, nitration, and formylation steps to avoid side reactions and decomposition.
- Protecting groups such as benzyl are essential to prevent unwanted reactions on amino groups during oxidation or nitration.
- Catalytic hydrogenation with Pd/C or Raney Ni is effective for deprotection and reduction of nitro groups to amines.
- Use of organic solvents like DMF, methanol, and ethanol is common for solubilizing intermediates and facilitating reactions.
- Reaction monitoring via HPLC, GC, and melting point determination ensures purity and conversion efficiency.
- Yields reported in related syntheses range from 70% to over 90%, indicating efficient processes with proper optimization.
The preparation of this compound involves complex multi-step synthetic routes combining aromatic substitution, protection/deprotection strategies, oxidation, reduction, and alkylation methods. While direct published procedures are limited, closely related synthetic routes for fluorinated methoxyphenols and amino benzoic acids provide a robust framework. Key factors include precise temperature control, choice of protecting groups, and catalytic hydrogenation steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-fluoroethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
4-(1-Amino-2-fluoroethyl)-2-methoxyphenol is noted for its role in drug design, particularly as a fluorinated phenolic compound. Fluorination often enhances the pharmacokinetic properties of drugs, such as solubility and metabolic stability. A study highlighted that fluorinated anisoles like this compound exhibit distinct conformational preferences, which can significantly influence their biological activity and interaction with biological targets .
Antisense Therapeutics
Recent advancements in antisense oligonucleotide therapeutics have shown that modifications similar to those found in this compound can improve thermal stability and nuclease resistance. These properties are crucial for the efficacy of mRNA-targeting therapies, where stability against enzymatic degradation is paramount . The incorporation of aminoalkyl side chains has been explored to enhance the performance of these therapeutics, suggesting a pathway for future research involving this compound.
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, making it useful for synthesizing more complex molecules. The ability to modify its structure further enhances its utility in developing novel compounds with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino and fluoroethyl groups can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituted Phenols
The following table summarizes key structural analogs of 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol and their distinguishing features:
Physicochemical Properties
- Lipophilicity: 4-(2-Chloropropyl)-2-methoxyphenol has a higher LogP than eugenol, attributed to the chlorine atom . Fluorinated analogs (e.g., Florfenicol amine) balance lipophilicity with polar functional groups for membrane permeability .
- Stability: Trifluoroethyl derivatives (e.g., 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl) exhibit enhanced metabolic stability due to fluorine’s electronegativity .
Pharmacological Activities
Biological Activity
4-(1-Amino-2-fluoroethyl)-2-methoxyphenol is a compound of interest due to its unique structural features, including a methoxy group and a fluoroethyl side chain. This compound has been studied for its potential biological activities, including its roles in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12FNO2
- Molecular Weight : 185.20 g/mol
The presence of the methoxy group (-OCH3) enhances the lipophilicity of the compound, while the amino group (-NH2) and fluoroethyl side chain contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The amino and fluoroethyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
- Oxidative Reactions : The phenolic structure is susceptible to oxidation, which can lead to the formation of reactive quinones that may exhibit cytotoxic effects against certain cell types.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related methoxyphenols have demonstrated effectiveness against various fungal pathogens, including azole-resistant strains of Aspergillus fumigatus.
Antioxidant Properties
Compounds with similar structures have shown antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer .
Anti-inflammatory Effects
The anti-inflammatory potential of phenolic compounds is well-documented. This compound may exert similar effects by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways.
Study on Antifungal Activity
A study investigating the antifungal properties of methoxyphenols found that derivatives exhibited varying degrees of efficacy against Candida albicans and other fungal species. The presence of the methoxy group was linked to enhanced activity against biofilm formation, which is a critical factor in fungal resistance .
Synthesis and Biological Evaluation
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, modifications in the side chains were shown to influence both the antimicrobial and antioxidant activities significantly .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group, fluoroethyl side chain | Antimicrobial, antioxidant |
| 4-(1-Amino-2-fluoroethyl)aniline | Lacks methoxy group | Moderate antimicrobial |
| 4-(1-Amino-2-fluoroethyl)-2-methylphenol | Methyl instead of methoxy | Reduced antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
